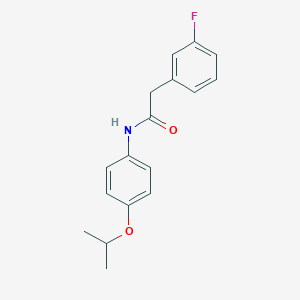

2-(3-fluorophenyl)-N-(4-isopropoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-fluorophenyl)-N-(4-isopropoxyphenyl)acetamide, also known as Fipronil, is a broad-spectrum insecticide that is widely used in agriculture, veterinary medicine, and public health. This compound was first discovered in 1987 by Rhône-Poulenc and was later introduced to the market in 1993. Fipronil is known for its high efficacy, low toxicity to mammals, and long-lasting residual activity.

Mécanisme D'action

2-(3-fluorophenyl)-N-(4-isopropoxyphenyl)acetamide targets the GABA-gated chloride channel in the nervous system of insects, which is responsible for regulating the flow of chloride ions into neurons. By binding to this channel, 2-(3-fluorophenyl)-N-(4-isopropoxyphenyl)acetamide prevents the flow of chloride ions, leading to hyperexcitation of the nervous system and ultimately paralysis and death.

Biochemical and Physiological Effects:

2-(3-fluorophenyl)-N-(4-isopropoxyphenyl)acetamide has been shown to have low toxicity to mammals, with an LD50 of 97 mg/kg in rats. However, chronic exposure to 2-(3-fluorophenyl)-N-(4-isopropoxyphenyl)acetamide has been linked to thyroid disruption and neurotoxicity in rats. 2-(3-fluorophenyl)-N-(4-isopropoxyphenyl)acetamide has also been shown to have toxic effects on non-target organisms, such as bees, fish, and birds.

Avantages Et Limitations Des Expériences En Laboratoire

2-(3-fluorophenyl)-N-(4-isopropoxyphenyl)acetamide is a widely used insecticide that is readily available and relatively inexpensive. Its broad-spectrum activity and long-lasting residual effect make it a popular choice for pest control in agriculture and public health. However, its toxicity to non-target organisms and potential for environmental contamination must be taken into consideration when using 2-(3-fluorophenyl)-N-(4-isopropoxyphenyl)acetamide in lab experiments.

Orientations Futures

Future research on 2-(3-fluorophenyl)-N-(4-isopropoxyphenyl)acetamide could focus on developing more selective insecticides that target specific pests while minimizing the impact on non-target organisms. Additionally, research could be conducted on the potential health effects of chronic exposure to 2-(3-fluorophenyl)-N-(4-isopropoxyphenyl)acetamide in humans and wildlife. Finally, alternative pest control methods, such as biological control and integrated pest management, could be explored as alternatives to chemical insecticides like 2-(3-fluorophenyl)-N-(4-isopropoxyphenyl)acetamide.

Méthodes De Synthèse

2-(3-fluorophenyl)-N-(4-isopropoxyphenyl)acetamide can be synthesized by reacting 4-cyano-3-(trifluoromethyl)phenyl isocyanate with 4-(isopropoxy)aniline in the presence of a base such as potassium carbonate. The resulting product is then reacted with acetic anhydride to form the final compound.

Applications De Recherche Scientifique

2-(3-fluorophenyl)-N-(4-isopropoxyphenyl)acetamide has been extensively studied for its insecticidal properties and its effects on non-target organisms. Research has shown that 2-(3-fluorophenyl)-N-(4-isopropoxyphenyl)acetamide acts as a potent inhibitor of the GABA-gated chloride channel in the nervous system of insects, leading to paralysis and death. 2-(3-fluorophenyl)-N-(4-isopropoxyphenyl)acetamide has also been shown to have sublethal effects on insects, such as impairing their ability to forage and reproduce.

Propriétés

Nom du produit |

2-(3-fluorophenyl)-N-(4-isopropoxyphenyl)acetamide |

|---|---|

Formule moléculaire |

C17H18FNO2 |

Poids moléculaire |

287.33 g/mol |

Nom IUPAC |

2-(3-fluorophenyl)-N-(4-propan-2-yloxyphenyl)acetamide |

InChI |

InChI=1S/C17H18FNO2/c1-12(2)21-16-8-6-15(7-9-16)19-17(20)11-13-4-3-5-14(18)10-13/h3-10,12H,11H2,1-2H3,(H,19,20) |

Clé InChI |

UMRIYNUHUWKOGK-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC=C(C=C1)NC(=O)CC2=CC(=CC=C2)F |

SMILES canonique |

CC(C)OC1=CC=C(C=C1)NC(=O)CC2=CC(=CC=C2)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B268107.png)

![2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol](/img/structure/B268143.png)

![N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B268146.png)

![2-[(3-Bromo-4,5-dimethoxybenzyl)amino]-1-butanol](/img/structure/B268151.png)

![3-{1-Hydroxy-2-[(3-pyridinylmethyl)amino]ethyl}phenol](/img/structure/B268156.png)

![2-[(3,5-Dibromo-2-methoxybenzyl)amino]ethanol](/img/structure/B268157.png)

![2-[(5-Bromo-2-methoxybenzyl)amino]-1-butanol](/img/structure/B268158.png)